molecular formula C20H19FN8O B2981120 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-fluorophenyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide CAS No. 2309796-39-0

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-fluorophenyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2981120
CAS No.: 2309796-39-0
M. Wt: 406.425
InChI Key: SBGALTIFOHYCLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid heterocyclic scaffold combining a pyrazole-carboxamide core linked to a [1,2,4]triazolo[4,3-b]pyridazine moiety via an azetidine ring. Key structural attributes include:

  • Pyrazole ring: Substituted with a 4-fluorophenyl group at position 3 and dimethyl groups at positions 1 and N.
  • Azetidine linker: Connects the pyrazole-carboxamide to the triazolo-pyridazine system, introducing conformational rigidity.

This design optimizes interactions with biological targets, likely kinase or protease enzymes, due to its balanced lipophilicity and hydrogen-bonding capacity.

Properties

IUPAC Name

5-(4-fluorophenyl)-N,2-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN8O/c1-26(15-10-28(11-15)19-8-7-18-23-22-12-29(18)25-19)20(30)17-9-16(24-27(17)2)13-3-5-14(21)6-4-13/h3-9,12,15H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGALTIFOHYCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N(C)C3CN(C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-fluorophenyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action and therapeutic implications.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure that includes multiple heterocyclic moieties. The molecular formula is C18H19N7OC_{18}H_{19}N_{7}O with a molecular weight of approximately 353.39 g/mol. The presence of triazole and pyridazine rings suggests potential interactions with biological targets such as enzymes and receptors.

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole and pyridazine rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various strains of bacteria and fungi. In vitro tests have demonstrated that similar compounds can inhibit the growth of Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Anti-Cancer Properties

Research into the anti-cancer activity of related compounds has revealed promising results. For example, certain triazole derivatives have been found to induce apoptosis in cancer cell lines, including colon and breast cancer cells. Compounds with similar structural features achieved IC50 values in the micromolar range, indicating their effectiveness in inhibiting cancer cell proliferation .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways that promote tumor growth.
  • Interaction with Cellular Receptors : The presence of fluorophenyl and pyrazole groups suggests potential binding to various receptors, modulating their activity.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

CompoundTargetIC50 (μM)Notes
Compound AMycobacterium tuberculosis1.35Significant anti-tubercular activity
Compound BHCT-116 (colon cancer)6.2Induced apoptosis
Compound CT47D (breast cancer)27.3Non-toxic to HEK-293 cells

These findings underscore the potential utility of triazole and pyridazine-containing compounds in therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazolo-Pyridazine/Pyrimidine Cores

4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide ()
  • Core : Shares the [1,2,4]triazolo[4,3-b]pyridazine system.
  • Key Differences :
    • Linker : Piperazine (six-membered) instead of azetidine (four-membered), increasing flexibility.
    • Substituent : 3-Trifluoromethylphenyl vs. 4-fluorophenyl, enhancing lipophilicity and electron-withdrawing effects.
  • Implications : The piperazine linker may reduce target binding affinity due to conformational mobility, while the trifluoromethyl group improves metabolic stability .
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Derivatives ()
  • Core : [1,2,4]Triazolo[1,5-a]pyrimidine instead of pyridazine.
  • Key Differences: Pyrimidine vs. Substituents include 3,4,5-trimethoxyphenyl and nitro/bromo groups, increasing steric bulk and polarity.
  • Implications : Pyrimidine cores may favor interactions with ATP-binding pockets in kinases, whereas pyridazine systems could target alternative residues .

Pyrazole-Based Analogues

N-Substituted Pyrazoline Derivatives ()
  • Core: Dihydropyrazole (non-aromatic) vs. fully aromatic pyrazole in the target compound.
  • Key Differences :
    • Saturated pyrazoline rings reduce planarity and π-stacking capacity.
    • Substituents like 4-bromophenyl or 4-chlorophenyl lack the fluorine atom’s electronegativity.
  • Implications : The aromatic pyrazole in the target compound enhances target engagement through π-orbital interactions, while fluorophenyl optimizes electronic effects .
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ()
  • Core : Pyrazolo[3,4-b]pyridine fused system.
  • Key Differences :
    • Ethyl and methyl substituents on pyrazole increase steric hindrance.
    • Lack of triazolo-pyridazine reduces hydrogen-bonding sites.
  • Implications : The fused pyridine system may improve solubility but reduce selectivity for specific enzymatic pockets .

Azetidine-Containing Analogues

Morpholinyl-Triazolo-Pyridine Derivatives ()
  • Core : [1,2,4]Triazolo[1,5-a]pyridine with morpholine and azetidine groups.
  • Key Differences :
    • Morpholine introduces oxygen-based hydrogen-bond acceptors.
    • Bromo or methoxy substituents alter electronic profiles.
  • Implications : Azetidine’s rigidity improves pharmacokinetics, while morpholine enhances solubility but may introduce off-target interactions .

Research Findings and Implications

  • Target Compound Advantages :
    • Azetidine linker balances rigidity and metabolic stability.
    • Fluorophenyl group optimizes electronic effects without excessive lipophilicity.
    • Triazolo-pyridazine core offers unique hydrogen-bonding geometry.
  • Limitations vs. Analogues :
    • Lower solubility compared to morpholine-containing derivatives .
    • Reduced conformational flexibility vs. piperazine-linked compounds may limit target range .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.